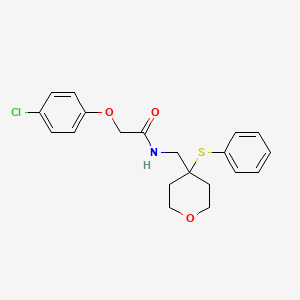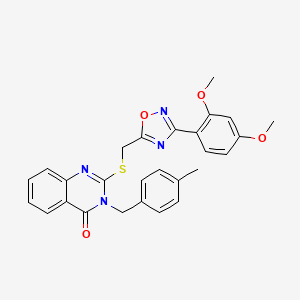
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives or methyl 2-aminobenzoate with acetic anhydride in acetic acid as the solvent under reflux conditions. This approach has been developed for a series of 4(3H)- and 4,4′(3H,3H′)-quinazolinone derivatives and 2-(5-alkyl-1,2,4-oxadiazol-3-yl)quinazolin-4(3H)-one, yielding good results (Moghimi et al., 2013).
Molecular Structure Analysis
The molecular structure and vibrational spectra of quinazolinone derivatives have been characterized using techniques such as FTIR and NMR spectroscopy. DFT/B3LYP and HF methods have been employed to study the thione-thiol tautomeric equilibria, showing the predominance of the thione form in these compounds. These analyses provide insights into the stability and electronic structure of the molecule, which are crucial for understanding its chemical behavior (Soliman et al., 2015).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclization and alkylation, to produce a wide range of functionalized molecules. These reactions are pivotal for modifying the biological activity and chemical properties of the compounds. The synthesis and functionalization of these derivatives are geared towards exploring their utility in different chemical and biological contexts (Saleh et al., 2004).
科学的研究の応用
Anticancer Applications
Quinazoline derivatives, including compounds related to the specified chemical structure, have been extensively studied for their anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, a study on quinazoline derivatives containing the 1,3,4-oxadiazole scaffold demonstrated significant inhibitory activities against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines, indicating potential as anticancer agents (Qiao et al., 2015). Similarly, other studies have synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity with significant potency compared to the control drug 5-FU, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Applications
The research also extends to the antimicrobial potential of quinazoline derivatives. Various synthesized compounds have displayed effective antimicrobial properties against a range of pathogens. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against several cancer cell lines, suggesting their dual utility in treating infections and cancer (Al-Wahaibi et al., 2021). Another study synthesized quinoline derivatives containing an azole nucleus, which exhibited good to moderate activity against various microorganisms, further indicating the versatility of quinazoline-based compounds in antimicrobial applications (Özyanik et al., 2012).
Antioxidant Activities
Research into quinazolinone derivatives has also uncovered their potential antioxidant activities. For example, compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO), offering insights into their potential therapeutic applications beyond antimicrobial and anticancer effects (Al-azawi, 2016).
特性
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-22(20)28-27(31)36-16-24-29-25(30-35-24)21-13-12-19(33-2)14-23(21)34-3/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQITPCHQAQTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)
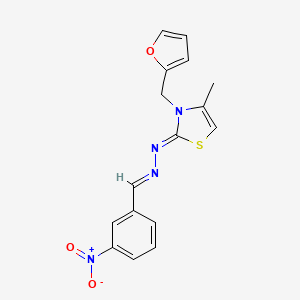
![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)


![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)
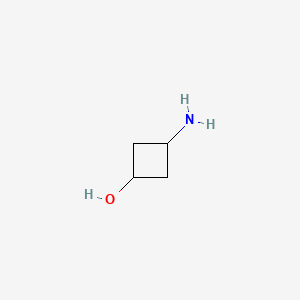
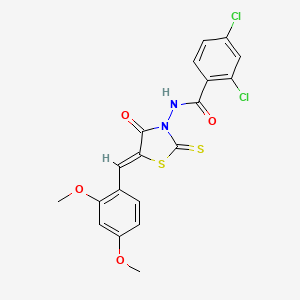
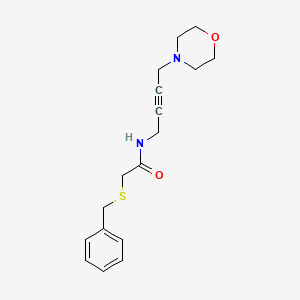
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

